Lysylglutamic acid dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94729-48-3 |
|---|---|
Molecular Formula |
C11H27N3O8 |
Molecular Weight |
329.35 |
IUPAC Name |
L-Lysine L-glutamate dihydrate |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4.2H2O/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;;/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2*1H2/t5-;3-;;/m00../s1 |
InChI Key |
IGNXKXWTRBMIOP-NITNSPKXSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.N[C@@H](CCC(O)=O)C(O)=O.[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysylglutamic acid dihydrate |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation Methodologies
Spectroscopic Techniques for Conformational and Hydration State Analysis
Spectroscopy offers a powerful, non-destructive means to probe the structure of Lysylglutamic acid dihydrate in various states. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its solution-state conformation, the intricate network of hydrogen bonds, and its inherent chirality can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure of molecules in solution. For this compound, NMR analysis would confirm the covalent bonding arrangement and provide insights into the conformational dynamics of the peptide backbone and its side chains.
In a typical analysis, one-dimensional (1D) ¹H and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would show distinct signals for each non-equivalent proton in the molecule. The chemical shifts of the α-protons of the lysine (B10760008) and glutamic acid residues are particularly indicative of the local chemical environment. J-coupling constants, derived from the fine splitting of these signals, can provide information about the dihedral angles along the peptide backbone and side chains, offering clues to the preferred solution conformation.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to establish proton-proton connectivities within each amino acid residue, confirming their identity. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space correlations between protons that are close to each other (typically <5 Å), which is crucial for determining the three-dimensional fold of the peptide in solution. Given the flexibility of a short dipeptide, the NMR data would likely indicate an ensemble of rapidly interconverting conformations rather than a single, rigid structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Lysylglutamic Acid in D₂O (Note: These are estimated values based on typical shifts for amino acid residues in peptides. Actual values can vary based on pH, temperature, and solvent.)
| Atom | Lysine Residue (Predicted δ ppm) | Glutamic Acid Residue (Predicted δ ppm) |
| ¹H NMR | ||
| Hα | ~4.1 | ~4.2 |
| Hβ | ~1.7 | ~2.0 |
| Hγ | ~1.4 | ~2.2 |
| Hδ | ~1.6 | |
| Hε | ~2.9 | |
| ¹³C NMR | ||
| Cα | ~56 | ~55 |
| Cβ | ~32 | ~29 |
| Cγ | ~24 | ~32 |
| Cδ | ~41 | ~178 (Side-chain C=O) |
| Cε | ~28 | |
| C=O (backbone) | ~175 | ~176 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular interactions within a molecule, such as hydrogen bonding. For this compound, these methods are invaluable for probing the molecular environment in the solid state.
The key vibrational modes of interest are the amide bands, which arise from the peptide bond. The Amide I band (primarily C=O stretching, ~1630-1700 cm⁻¹) and the Amide II band (a mix of N-H bending and C-N stretching, ~1510-1580 cm⁻¹) are sensitive to the secondary structure. In the solid state, the frequencies of these bands would reflect the folded conformation observed in crystallography.
Furthermore, IR and Raman spectra provide clear signatures for the ionization state of the functional groups. The presence of a protonated amine (NH₃⁺) in the lysine side chain and the zwitterionic nature of the molecule would be confirmed by characteristic N-H stretching and bending vibrations. The carboxylate groups (COO⁻) would show strong symmetric and antisymmetric stretching bands. The O-H stretching region (~3000-3600 cm⁻¹) would be particularly informative, showing broad bands indicative of the strong hydrogen bonding network involving the peptide's functional groups and the two water molecules of hydration. acs.orgnih.gov
Table 2: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Water) | 3000 - 3500 | Broad band indicating H-bonding of water molecules |
| N-H Stretch (Amine/Amide) | 3000 - 3300 | Stretching of N-H bonds in NH₃⁺ and the peptide backbone |
| C=O Stretch (Amide I) | ~1650 | Carbonyl stretch of the peptide bond, sensitive to conformation |
| N-H Bend (Amide II) | ~1550 | N-H in-plane bend coupled with C-N stretch |
| COO⁻ Antisymmetric Stretch | ~1580 | Antisymmetric stretching of the carboxylate groups |
| COO⁻ Symmetric Stretch | ~1410 | Symmetric stretching of the carboxylate groups |
| Amide III | 1200 - 1350 | Complex mode sensitive to backbone dihedral angles nih.gov |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an essential tool for studying the secondary structure of peptides and proteins in solution. nih.gov
Since Lysylglutamic acid is composed of L-amino acids, it is chiral and therefore CD-active. The analysis is typically conducted in the far-UV region (190-250 nm), where the peptide backbone absorbs. Different secondary structures (α-helix, β-sheet, random coil) give rise to distinct CD spectra. mtoz-biolabs.comwikipedia.org
For a short, flexible dipeptide like Lysylglutamic acid in solution, a stable secondary structure is not expected. Therefore, its CD spectrum would likely be characteristic of a "random coil" or unordered conformation. A typical random coil spectrum features a strong negative band near 200 nm. umich.edu This measurement would confirm the peptide's chirality and its conformationally dynamic nature in an aqueous environment.
X-ray Crystallography and Diffraction Studies for Solid-State Conformation and Crystal Packing
X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in its solid, crystalline state. A detailed study of L-lysyl-L-glutamic acid dihydrate has been performed, yielding precise atomic coordinates and insights into its molecular conformation and crystal packing. acs.orgnih.gov
The analysis revealed that the dipeptide crystallizes in the monoclinic space group P2₁. The molecule exists as a double zwitterion, with both the α-amino group and the ε-amino group of the lysine side chain being protonated (NH₃⁺), while both carboxyl groups of the glutamic acid residue are deprotonated (COO⁻). acs.org
Crucially, the peptide backbone adopts a folded conformation. The lysine residue is in a trans conformation, while the glutamic acid residue adopts a gauche⁻gauche⁺ conformation. The side chains also have defined structures, with the lysine side chain being in an all-trans extended conformation and the glutamic acid side chain in a folded conformation. acs.org
The two water molecules of hydration play a critical role in stabilizing the crystal structure. They are integral to an extensive hydrogen-bonding network. The water molecules form channels along the crystallographic b-axis, enclosed within helically arranged hydrogen bonds formed by the lysine side chain and the peptide backbone. acs.org This detailed structural information is fundamental to understanding the intrinsic conformational preferences of the dipeptide.
Table 3: Crystallographic Data for L-Lysyl-L-Glutamic Acid Dihydrate acs.orgnih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₂₁N₃O₅·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.474(2) |
| b (Å) | 5.020(1) |
| c (Å) | 13.157(2) |
| β (°) | 114.69(1) |
| Z (molecules/unit cell) | 2 |
| Molecular Conformation | Folded |
| Ionization State | Double Zwitterion |
Mass Spectrometry-Based Approaches for Precise Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a cornerstone analytical technique for determining the precise molecular weight of a compound and assessing its purity. Soft ionization techniques are particularly suited for analyzing non-volatile, thermally labile molecules like peptides.
Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for the analysis of peptides. In this technique, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged gas-phase analyte molecules are produced and directed into the mass analyzer.
For Lysylglutamic acid (molecular formula C₁₁H₂₁N₃O₅, monoisotopic mass 275.1481 Da), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 276.1554. The high-resolution capability of modern mass spectrometers allows this mass to be measured with high accuracy, confirming the elemental composition. The dihydrate form is generally not observed in the gas phase, as the non-covalently bound water molecules are lost during the ionization process.
ESI-MS is also a powerful tool for purity assessment, often coupled with liquid chromatography (LC-MS). This setup allows for the separation of the main compound from any structurally related impurities, such as isomeric dipeptides (e.g., Glu-Lys) or unreacted amino acids. Each separated component can then be detected by the mass spectrometer, enabling the identification and quantification of impurities with very high sensitivity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique used for the mass analysis of biomolecules, including peptides such as Lysylglutamic acid. creative-proteomics.com This method offers high sensitivity, speed, and accuracy, making it well-suited for determining the molecular weight and structural characteristics of dipeptides. nih.gov The soft ionization process employed in MALDI is a key advantage, as it minimizes the fragmentation of analyte molecules, allowing for the clear identification of molecular ions. creative-proteomics.com
The fundamental principle of MALDI-TOF MS involves co-crystallizing the analyte (this compound) with a matrix compound on a target plate. libretexts.org A common matrix used for peptide analysis is α-Cyano-4-hydroxycinnamic acid (CHCA). nih.govnih.gov This matrix absorbs energy from a pulsed laser, typically a nitrogen laser, which leads to the desorption and ionization of both the matrix and the analyte molecules into the gas phase. libretexts.org The analyte molecules are typically ionized by proton transfer from the matrix, resulting in the formation of singly charged ions, such as the protonated molecule [M+H]⁺. libretexts.org
Following ionization, these ions are accelerated by an electric field into a time-of-flight (TOF) analyzer. The ions travel through this field-free drift tube, and their time of flight is measured. Ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector first, while heavier ions take longer. This difference in flight time allows for the precise determination of the m/z ratio and, consequently, the molecular weight of the compound. creative-proteomics.com
For Lysylglutamic acid (C₁₁H₂₁N₃O₅, monoisotopic mass ≈ 275.15 Da), the primary ion observed in a positive-ion mode MALDI-TOF spectrum would be the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.
Table 1: Representative MALDI-TOF MS Parameters for Lysylglutamic Acid Analysis This table is interactive. Users can sort and filter the data.
For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed using techniques like post-source decay (PSD) or collision-induced dissociation (CID) in a MALDI-TOF/TOF instrument. matrixscience.commdpi.com In this process, the [M+H]⁺ ion of Lysylglutamic acid is selected and subjected to fragmentation. The resulting fragment ions provide information about the amino acid sequence.
The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of specific ion types, most commonly b- and y-ions. matrixscience.com The fragmentation patterns are often sequence-dependent. For peptides containing acidic residues like glutamic acid, preferential cleavage at the C-terminal side of the residue can be observed. nih.gov
Table 2: Predicted Major Fragment Ions for Lysylglutamic Acid in MALDI-TOF/TOF MS This table is interactive. Users can sort and filter the data.
The analysis of these fragment ions confirms the sequence of the dipeptide as Lysyl-Glutamic acid. The combination of accurate mass measurement of the molecular ion and the characteristic fragmentation pattern from MALDI-TOF/TOF analysis provides unambiguous identification and structural confirmation of the compound.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lysine |
| Glutamic acid |
Synthetic Methodologies and Chemical Biology Approaches
Peptide Synthesis Strategies for Lysylglutamic Acid Dihydrate
The creation of the Lys-Glu peptide bond can be accomplished through several distinct methodologies, including classical solution-phase synthesis, modern solid-phase techniques, and increasingly, environmentally benign chemo-enzymatic routes.
Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, is a conventional method that remains valuable for large-scale production. The process involves the reaction of protected amino acid derivatives in an appropriate organic solvent. A typical protocol for synthesizing the Lys-Glu dipeptide begins with the careful selection of protecting groups for the amino and carboxyl functions that are not involved in peptide bond formation.
For instance, a synthesis could involve reacting Nα-protected glutamic acid, with its γ-carboxyl group also protected, with a lysine (B10760008) derivative where the ε-amino group is protected and the α-carboxyl group is esterified. The peptide bond is formed using a coupling reagent to activate the α-carboxyl group of the glutamic acid derivative. After the coupling reaction, the protecting groups are selectively removed in a series of deprotection steps to yield the final dipeptide. A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each stage, ensuring the quality of the final product. However, the process can be time-consuming and may lead to challenges with product solubility as the peptide chain grows.
A documented synthesis of a Boc-protected Lys-Glu dipeptide ester illustrates this approach, where Boc-L-Lys(Boc)-OH was coupled with L-Glu(OEt)-OEt using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive in chloroform. The reaction mixture was stirred for 24 hours at room temperature, followed by a standard workup procedure involving washing with aqueous solutions to remove byproducts and unreacted starting materials.
Solid-phase peptide synthesis (SPPS) has become the predominant method for research-scale peptide synthesis due to its efficiency and amenability to automation. In SPPS, the C-terminal amino acid (in this case, lysine) is first anchored to an insoluble polymeric resin support. The peptide chain is then elongated in a stepwise manner by adding the subsequent N-terminally protected amino acid (glutamic acid).
The most common strategies for SPPS are the Boc/Bzl and Fmoc/tBu approaches, named for the type of temporary Nα-protecting group and permanent side-chain protecting groups used. For the synthesis of Lys-Glu, an Fmoc-based strategy would typically involve:
Anchoring Fmoc-Lys(Boc)-OH to a suitable resin, such as Wang resin.
Removing the temporary Fmoc group from lysine using a piperidine (B6355638) solution in a solvent like N,N-dimethylformamide (DMF).
Coupling the next amino acid, Fmoc-Glu(OtBu)-OH, using a coupling reagent.
Repeating the deprotection and coupling cycle if more amino acids were to be added.
Finally, cleaving the completed dipeptide from the resin and simultaneously removing the side-chain protecting groups (Boc and OtBu) using a strong acid, typically trifluoroacetic acid (TFA).
An alternative approach in SPPS involves attaching the peptide to the resin via a side-chain functional group. For example, lysine could be attached to the resin through its ε-amino group, allowing the synthesis to proceed from that point. This can broaden the scope of applicable chemical linkages and synthetic strategies.
Chemo-enzymatic synthesis has emerged as a powerful and sustainable alternative to purely chemical methods. This approach utilizes enzymes as catalysts, which offer high stereo- and regioselectivity, often eliminating the need for complex protection and deprotection steps. L-amino acid ligases (LALs) are a class of ATP-dependent enzymes that can directly catalyze the formation of a peptide bond between two unprotected L-amino acids.
The use of LALs, such as YwfE from Bacillus subtilis or TabS from Pseudomonas syringae, presents a green chemistry approach to dipeptide synthesis. These enzymes can be highly specific, joining the α-carboxyl of one amino acid to the α-amino group of another. For the synthesis of Lys-Glu, this would involve incubating L-lysine and L-glutamic acid with an appropriate LAL in an aqueous buffer, with ATP as a cofactor to drive the reaction. To make the process more cost-effective for industrial applications, ATP regeneration systems are often coupled with the ligase reaction.
Another chemo-enzymatic strategy involves using proteases like papain or trypsin under kinetically controlled conditions. For example, papain has been used to catalyze the polymerization of dipeptide ester monomers like Lys-Glu(OEt)-OEt, demonstrating its affinity for both lysine and glutamic acid residues. These enzymatic methods are conducted in aqueous solutions under mild conditions, reducing waste and avoiding hazardous reagents common in traditional chemical synthesis.
Table 1: Comparison of Synthesis Strategies for Lysylglutamic Acid
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Chemo-Enzymatic Synthesis |
|---|---|---|---|
| Principle | Reactions occur in a homogenous solution. | Peptide is built on a solid polymer support. | Enzymes catalyze peptide bond formation. |
| Scale | Suitable for large-scale industrial production. | Ideal for research and small-to-medium scale. | Potentially scalable, especially with cofactor regeneration. |
| Purification | Intermediates can be purified at each step. | Final product purified after cleavage from resin. | Often requires simple purification from buffer components. |
| Protecting Groups | Extensive use of protecting groups required. | Requires orthogonal protecting group strategy (e.g., Fmoc/tBu). | Often requires no protecting groups, due to enzyme selectivity. |
| Environmental Impact | Generates significant chemical waste. | Uses strong acids (TFA) and organic solvents. | Generally environmentally benign, uses aqueous media. |
| Key Advantage | Scalability and well-established protocols. | Speed, automation, and efficiency for long peptides. | High selectivity, mild reaction conditions, sustainability. |
| Key Disadvantage | Time-consuming, potential solubility issues. | High cost of reagents, generation of TFA waste. | Enzyme availability/stability, potential cofactor cost. |
Regioselective Protection Group Chemistry in Lysine and Glutamic Acid Residues
The chemical synthesis of lysylglutamic acid is complicated by the trifunctional nature of both constituent amino acids. Lysine possesses two amino groups (α-amino and ε-amino), while glutamic acid has two carboxylic acid groups (α-carboxyl and γ-carboxyl). To ensure the formation of the correct α-peptide bond and prevent unwanted side reactions, such as branching or cyclization, a precise regioselective protection strategy is essential. This involves the use of "protecting groups" that temporarily block the reactive side-chain functionalities.
The core principle of this strategy is orthogonality . Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other. This allows for the selective deprotection of one functional group while others remain shielded. In modern peptide synthesis, particularly Fmoc/tBu-based solid-phase peptide synthesis (SPPS), this concept is fundamental.
For Lysine: The primary challenge is to differentiate between the α-amino group, which will form the peptide bond with glutamic acid, and the ε-amino group in the side chain.
Nα-Protection: The α-amino group is temporarily protected, typically with the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group is base-labile, meaning it is stable to acidic conditions but can be cleanly removed using a mild base, commonly a 20% solution of piperidine in DMF.
Nε-Protection: The ε-amino group requires a "permanent" protecting group that is stable throughout the synthesis (i.e., resistant to piperidine) but can be removed during the final cleavage step. The most common choice is the Boc (tert-butoxycarbonyl) group. The Boc group is acid-labile and is removed simultaneously with peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). The standard building block for SPPS is therefore Fmoc-Lys(Boc)-OH .
Other protecting groups for the lysine side chain offer different deprotection strategies, which are useful for synthesizing more complex or modified peptides. These include:
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) : These are removed by treatment with dilute hydrazine, providing an additional layer of orthogonality.
Mtt (Monomethoxytrityl) : This group is sensitive to very mild acid conditions (e.g., 1% TFA in DCM), allowing its removal while the rest of the peptide remains attached to the resin and other acid-labile groups (like Boc) stay intact.
For Glutamic Acid: Similarly, the α-carboxyl group must be activated to react with lysine's α-amino group, while the γ-carboxyl group in the side chain must be protected.
Cγ-Protection: The side-chain carboxyl group is protected as an ester that is stable to the conditions of peptide coupling and Nα-deprotection. In the Fmoc/tBu strategy, the t-butyl (OtBu) ester is the standard choice. Like the Boc group, the t-butyl ester is cleaved by strong acid (TFA) during the final step. The corresponding building block is Fmoc-Glu(OtBu)-OH . The steric bulk of the t-butyl group also helps to minimize the formation of aspartimide-like side products.
Cα-Activation: The α-carboxyl group is left free to be activated by coupling reagents during the peptide bond formation step.
For solution-phase synthesis or Boc-based SPPS, other protecting group combinations are used. For example, in Boc chemistry, the Nα-amino group is protected with the acid-labile Boc group, while side chains are protected with groups like the benzyl (Bzl) ester for glutamic acid (e.g., Boc-Glu(OBzl)-OH) and the benzyloxycarbonyl (Z or Cbz) group for lysine. These benzyl-type groups are more stable to acid than Boc and are typically removed by strong acids like HF or by catalytic hydrogenation.
The selection of a compatible set of protecting groups is a critical decision in the design of a peptide synthesis, ensuring that the desired Lys-Glu connectivity is achieved with high fidelity.
Table 2: Common Protecting Group Strategies for Lysine and Glutamic Acid in Fmoc-SPPS
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|---|---|
| Lysine | α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) |
| ε-Amino | tert-Butoxycarbonyl | Boc | 95% Trifluoroacetic Acid (TFA) | |
| ε-Amino | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | |
| Glutamic Acid | α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) |
| γ-Carboxyl | tert-Butyl ester | OtBu | 95% Trifluoroacetic Acid (TFA) |
Optimization of Coupling Reactions and Minimization of Side Product Formation
The formation of the peptide bond between protected glutamic acid and lysine is the central step in the synthesis of lysylglutamic acid. The efficiency and fidelity of this coupling reaction are paramount to achieving a high yield of the desired product while minimizing impurities. Optimization involves selecting the appropriate coupling reagents and reaction conditions to drive the reaction to completion and suppress common side reactions.
Coupling Reagents: The condensation of a carboxylic acid and an amine to form an amide bond is a slow process and requires the "activation" of the carboxyl group. This is achieved using coupling reagents. Modern peptide synthesis employs several classes of highly efficient reagents:
Carbodiimides: Reagents like 1,3-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators. EDC is often preferred in solution-phase synthesis because its urea (B33335) byproduct is water-soluble and easily removed.
Aminium/Uronium and Phosphonium (B103445) Salts: These reagents have become the gold standard in solid-phase peptide synthesis (SPPS) due to their high reactivity and the formation of soluble byproducts. Common examples include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction.
Minimization of Side Reactions: Several side reactions can occur during the coupling step, leading to impurities that can be difficult to separate from the final product. Careful optimization is required to mitigate these issues.
Racemization: The primary concern during the activation of an Nα-protected amino acid is the loss of stereochemical integrity (racemization) at the α-carbon. This occurs via the formation of a 5(4H)-oxazolone intermediate. To suppress this, additives are used alongside the coupling reagent. These additives react with the activated amino acid to form an active ester that is less prone to racemization. The most common additives are:
HOBt (1-Hydroxybenzotriazole)
HOAt (1-Hydroxy-7-azabenzotriazole)
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
Modern reagents like HATU and HBTU already incorporate an HOBt or HOAt moiety within their structure, making them highly effective at preventing racemization. Using a weaker base or carefully controlling the reaction temperature can also reduce the risk of epimerization.
Pyroglutamate Formation: When glutamic acid is at the N-terminus of a peptide chain (after its Fmoc group has been removed), its free α-amino group can perform a nucleophilic attack on its own side-chain γ-carboxyl group (or a derivative). This intramolecular cyclization forms a five-membered lactam ring known as pyroglutamic acid (pGlu). This side reaction is irreversible and "caps" the peptide, preventing further elongation. To minimize this, coupling of the subsequent amino acid should be performed promptly after the deprotection of the N-terminal glutamic acid. Using coupling reagents that ensure rapid amide bond formation can also outcompete the cyclization reaction.
Guanidinylation: A side reaction specific to uronium-based reagents like HBTU and HATU is the potential for the reagent to react with the free N-terminal amine of the peptide chain. This forms a stable guanidinium (B1211019) group, which terminates the chain. This is more problematic if the carboxylic acid activation is slow or if an excess of the uronium reagent is used. Using phosphonium-based reagents like PyBOP or ensuring pre-activation of the carboxylic acid before adding it to the resin can prevent this side reaction.
Table 3: Strategies to Minimize Common Side Reactions in Lys-Glu Synthesis
| Side Reaction | Description | Primary Cause | Mitigation Strategy |
|---|---|---|---|
| Racemization | Loss of stereochemistry at the α-carbon of glutamic acid. | Formation of a 5(4H)-oxazolone intermediate during activation. | Use of additives like HOBt, HOAt, or OxymaPure; use of coupling reagents like HATU or PyBOP; careful control of base and temperature. |
| Pyroglutamate Formation | Intramolecular cyclization of N-terminal glutamic acid to form a lactam. | Nucleophilic attack of the free α-amino group on the side-chain carboxyl group. | Prompt coupling of the next amino acid after deprotection; use of highly efficient coupling reagents to ensure fast reaction kinetics. |
| Guanidinylation | Capping of the N-terminal amine by a uronium-based coupling reagent. | Reaction of excess HBTU/HATU with the peptide's free amino group. | Use of phosphonium reagents (e.g., PyBOP); avoid large excess of uronium reagents; pre-activate the carboxylic acid before coupling. |
Biochemical and Molecular Mechanisms of Action
Role as a Dipeptide Building Block in Protein and Peptide Biosynthesis
While the primary route for protein biosynthesis involves the ribosome-mediated polymerization of individual amino acids, smaller peptides can be synthesized through alternative pathways and can themselves serve as building blocks.
Dipeptides like Lys-Glu are recognized as fundamental molecular units. researchgate.net Their synthesis can occur via ribosome-independent machinery, such as non-ribosomal peptide synthetases (NRPSs). uzh.chnih.gov These large enzyme complexes are capable of incorporating a wide variety of amino acids, including non-proteinogenic ones, into peptide chains. uzh.chrsc.orgasm.org The synthesis process on NRPSs involves the activation of amino acids and their subsequent condensation into a growing peptide chain. uzh.chasm.org For instance, certain adenylation domains of NRPSs have been shown to activate D-lysine, which can then be incorporated into dipeptides like D-Lys-D-Glu. acs.org
Furthermore, chemoenzymatic methods have demonstrated the utility of Lys-Glu as a monomeric unit for creating larger, structured polypeptides. In a process known as chemoenzymatic polymerization, dipeptide esters like Lys-Glu-OEt can be polymerized by proteases such as trypsin and papain. google.com Trypsin, which has a high affinity for basic amino acid residues like lysine (B10760008), can recognize the Lys-Glu monomer and catalyze its polymerization into polypeptides with a defined, alternating Lys-Glu sequence. google.com This highlights the potential of the dipeptide to act as a prefabricated unit in the synthesis of complex polymers.
While direct incorporation of the intact Lys-Glu dipeptide into proteins via ribosomal synthesis is not the standard mechanism, the existence of peptides naturally containing this sequence, such as the flavor-active peptide Lys-Glu found in cocoa beans, suggests its presence in biological materials. nih.gov The biosynthesis of such peptides could occur through the breakdown of larger proteins or via specialized enzymatic pathways.
Participation in Metabolic Pathways and Turnover Dynamics as a Metabolite
Lysylglutamic acid is recognized as a metabolite, participating in the dynamic pool of small molecules within an organism. oup.com Dipeptides are typically formed during the catabolism (breakdown) of proteins and can be further hydrolyzed into their constituent amino acids or utilized in other metabolic processes. nih.gov
The transport and metabolism of dipeptides are handled by specific cellular systems. researcher.lifeannualreviews.orgnih.govnih.gov In bacteria, for example, the dipeptide transport operon encodes proteins responsible for the uptake and subsequent metabolism of dipeptides, which serve as crucial nutrient sources. researcher.lifenih.gov In humans and other vertebrates, peptide transporters like PEPT1 facilitate the absorption of di- and tripeptides from the diet in the intestine. nih.gov Once inside the cell, dipeptides can be hydrolyzed by intracellular peptidases into free amino acids. nih.gov
The metabolic fate of Lys-Glu is intrinsically linked to that of its constituent amino acids, lysine and glutamic acid.
Glutamic acid is a central player in amino acid metabolism, acting as a key precursor for the synthesis of other non-essential amino acids and bioactive molecules like the antioxidant glutathione. mdpi.com It is also a major oxidative fuel for the gut. mdpi.com
Lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. oup.com It is primarily ketogenic, meaning its breakdown yields acetyl-CoA, a precursor for ketone bodies and fatty acids. oup.com
The turnover of peptides in the body is a dynamic process. Studies on dipeptides in plasma have shown that they can have relatively short half-lives, ranging from minutes to hours, indicating rapid clearance and metabolism. mdpi.com The turnover rate is influenced by factors such as the specific amino acid sequence and the activity of circulating and tissue-bound peptidases. While specific turnover rates for Lys-Glu are not extensively documented, the presence of the related isomeric dipeptide, γ-Glu-ε-Lys, has been quantified in various tissues and fluids, including serum and urine, demonstrating that such dipeptides are part of the metabolic landscape. nih.gov
Molecular Interactions with Biological Macromolecules
The structure of Lysylglutamic acid, with its positively charged lysine side chain and negatively charged glutamic acid side chain, allows for a variety of molecular interactions, including the formation of salt bridges and hydrogen bonds. These interactions govern its recognition and binding by other biological macromolecules, such as proteins and enzymes.
Protein-Peptide Recognition and Binding Affinity Studies
The sequence of amino acids in a peptide is critical for its recognition by proteins. The Lys-Glu motif, and similar arrangements of charged residues, can serve as specific recognition sites. For example, spatial clusters of alternating positive and negative charges, such as in a Lys-Glu-Lys-Glu sequence, have been identified as functional recognition sites in proteins like multicatalytic proteases and chaperonins. mdpi.com
Studies on the interaction between charged amino acids and proteins reveal the importance of electrostatic interactions. The lactose (B1674315) carrier protein of E. coli, for instance, features salt bridges where lysine residues interact with glutamic acid and aspartic acid residues, crucial for the protein's structure and function. nih.gov The length of the lysine side chain has been shown to be optimal for forming stable intra-helical ion-pairing interactions with glutamic acid, a feature that nature has selected for in protein structures. medchemexpress.com
While specific binding affinity constants for Lys-Glu with a wide range of proteins are not broadly reported, peptide screening techniques identify it as a compound involved in protein interactions. mdpi.com The binding affinity of peptides is highly dependent on the target protein and the specific sequence. For instance, studies using synthetic receptors have shown that dipeptides containing lysine can bind with varying affinities, and that the order of the amino acids (e.g., Lys-Arg vs. Arg-Lys) significantly affects the binding mode and stability.
Enzymatic Substrate Specificity and Catalytic Mechanisms
Lys-Glu can act as a substrate or an inhibitor for various enzymes, particularly peptidases. The specificity of these enzymes is determined by the amino acid residues in their active sites.
One of the most well-documented interactions of a Lys-Glu-related dipeptide is with Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. This enzyme plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from incretin (B1656795) hormones like GLP-1 and GIP, thereby inactivating them. Inhibition of DPP-IV is a key therapeutic strategy for managing type 2 diabetes.
Research has shown that the dipeptide Glu-Lys is a competitive inhibitor of DPP-IV. This means it binds to the active site of the enzyme, preventing the natural substrate from binding. The inhibitory concentration (IC50) value for Glu-Lys has been reported, although it is less potent than other known DPP-IV inhibitors.
The catalytic action of enzymes like DPP-IV is mediated by specific amino acid residues within the active site that interact with the substrate. The active site of DPP-IV contains a catalytic triad (B1167595) (Ser, His, Asp) common to serine proteases, which is responsible for the cleavage of the peptide bond.
Surrounding this triad are other residues that determine substrate specificity and binding. Mutagenesis studies have elucidated the roles of several key residues in the DPP-IV active site:
E205 and E206 (Glutamic Acid): These two negatively charged residues are crucial for recognizing and binding the protonated N-terminus of the peptide substrate through electrostatic interactions.
R125 (Arginine): This positively charged residue is important for interacting with the peptide backbone of longer substrates.
N710 (Asparagine): This residue is essential for the catalysis of dipeptide substrates by forming interactions with the peptide bond carbonyl group.
The interaction of a dipeptide like Glu-Lys within this active site would involve its N-terminal amino group binding to the E205/E206 pair, while the peptide bond is positioned for cleavage by the catalytic triad. The specific side chains of the dipeptide would fit into the S1 and S2 pockets of the active site, influencing the binding affinity and inhibitory potential.
Modulatory Effects on Cellular Signaling Pathways (Mechanistic Investigations Only)
Emerging research indicates that lysylglutamic acid, also known as Vilon, can modulate specific cellular signaling pathways, suggesting its potential role in regulating cellular processes. cymitquimica.comresearchgate.net Mechanistic studies have begun to elucidate how this dipeptide exerts its effects, primarily through antagonistic actions on certain signaling cascades and by influencing intracellular processes.
One of the key identified mechanisms is the ability of lysylglutamic acid to act as a potent antagonist of transforming growth factor-beta 1 (TGF-β1). cymitquimica.com TGF-β1 is a multifunctional cytokine that regulates a wide array of cellular functions, including proliferation, differentiation, and apoptosis. By blocking the activity of TGF-β1, lysylglutamic acid can interfere with these signaling events, which may underpin its observed antitumor activities. researchgate.netresearchgate.net
Furthermore, studies on dipeptides containing acidic amino acid residues, such as glutamic acid, have shed light on their potential to influence intracellular signaling pathways independent of calcium ion concentration. Research on mast cell degranulation, a process triggered by a complex signaling cascade, has shown that glutamic acid-containing dipeptides can suppress this process. mdpi.com The proposed mechanism involves the inhibition of microtubule reorganization, a crucial step in the release of inflammatory mediators. mdpi.com While not a direct study on lysylglutamic acid, these findings suggest that the glutamic acid residue within the dipeptide could play a role in modulating calcium-independent signaling pathways. mdpi.com Specifically, it is suggested that such dipeptides may affect intracellular processes downstream of the initial calcium influx, potentially impacting the formation of the SNARE complex required for vesicle fusion and degranulation. mdpi.com
The table below outlines the known and potential modulatory effects of Lysylglutamic acid on cellular signaling pathways based on available mechanistic research.
| Signaling Pathway | Proposed Mechanism of Action | Potential Cellular Outcome | Supporting Evidence |
| Transforming Growth Factor-beta (TGF-β) Signaling | Potent antagonist of TGF-β1. cymitquimica.com | Inhibition of cell proliferation, differentiation, and other TGF-β1 mediated effects. | Antitumor activity has been reported for the dipeptide Vilon (Lys-Glu). researchgate.netresearchgate.net |
| Calcium-Independent Signaling in Mast Cells | Inhibition of microtubule reorganization downstream of initial signaling events. mdpi.com | Suppression of degranulation and release of inflammatory mediators. | Studies on glutamic acid-containing dipeptides show inhibition of degranulation. mdpi.com |
Advanced Analytical and Detection Strategies in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatographic methods form the cornerstone of analytical strategies for dipeptides, enabling their separation from complex mixtures and subsequent quantification. The choice of technique is often dictated by the specific research question, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of peptides. hplc.euchromatographyonline.com For compounds like Lysylglutamic acid dihydrate that lack a strong native chromophore for UV-Vis detection at higher wavelengths, detection is typically performed at low wavelengths (around 210-220 nm) where the peptide bond absorbs light. nih.gov However, to enhance sensitivity and selectivity, pre-column or post-column derivatization is often employed.
Derivatization with agents such as dabsyl chloride allows for the detection of amino acids and peptides in the visible range (e.g., 436 nm). researchgate.net This approach has been successfully used for the analysis of free amino acids in complex samples like wine. researchgate.net
Fluorescence detection offers even greater sensitivity and selectivity. chromatographyonline.com Non-fluorescent dipeptides can be derivatized with fluorescent tags. For instance, a highly sensitive HPLC method for prolyl dipeptides was developed using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a derivatizing agent, with fluorescence detection at an excitation wavelength of 318 nm and an emission wavelength of 392 nm. nih.gov This method achieved detection limits in the femtomole range. nih.gov Another approach involves the use of o-phthalaldehyde (B127526) (OPA) for post-column derivatization, which reacts with primary amines to form fluorescent adducts. uni-mate.hu
Table 1: Representative HPLC-Based Detection Methods for Dipeptides and Amino Acids
| Analyte Type | Detection Method | Derivatizing Agent | Detection Wavelength (nm) | Detection Limit | Reference |
|---|---|---|---|---|---|
| Free Amino Acids | UV-Vis | Dabsyl chloride | 436 | Low micromolar | researchgate.net |
| Prolyl Dipeptides | Fluorescence | 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride | Ex: 318, Em: 392 | 2-5 fmol | nih.gov |
| Doxorubicin and Dipeptide Prodrug | Fluorescence | Native Fluorescence | Ex: 490, Em: 550 | 5.0 ng/mL (Doxorubicin) | xjtu.edu.cn |
| General Peptides | UV | None (Peptide Bond) | 210-220 | Varies | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. americanpharmaceuticalreview.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. americanpharmaceuticalreview.com The enhanced speed and resolution make UHPLC particularly well-suited for high-throughput screening applications, such as in peptide mapping of monoclonal antibodies or the analysis of dipeptides in numerous samples. americanpharmaceuticalreview.comlcms.czsartorius.com
The dramatic reduction in gradient time is a key advantage of UHPLC. For example, peptide mapping experiments that would take over 90 minutes with conventional HPLC can be completed in as little as 5 to 13 minutes using a UHPLC system, without compromising the quality of the separation. americanpharmaceuticalreview.comlcms.cz This capability is crucial for workflows that require the analysis of a large number of samples in a short period. lcms.cz Tandem UHPLC systems can further increase throughput by having one column actively separating while the other is being equilibrated, effectively minimizing system idle time. thermofisher.com
Table 2: Comparison of Conventional HPLC and UHPLC for Peptide Mapping
| Parameter | Conventional HPLC | UHPLC | Reference |
|---|---|---|---|
| Typical Gradient Time | > 90 minutes | 5 - 30 minutes | americanpharmaceuticalreview.comlcms.cz |
| Particle Size | 3 - 5 µm | < 2 µm | americanpharmaceuticalreview.com |
| Peak Capacity | Lower | Higher | americanpharmaceuticalreview.com |
| Throughput | Lower | Significantly Higher | lcms.czthermofisher.com |
Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. lcms.cz It is a cornerstone method for the analysis of amino acids, the building blocks of this compound. uni-mate.hu193.16.218 In IEC, the stationary phase consists of a resin with charged functional groups. For amino acid analysis, a cation-exchange resin is commonly used, which has negatively charged groups (e.g., sulfonate). libretexts.org
The separation is based on the differential affinity of the amino acids for the resin, which is influenced by their isoelectric point (pI) and the pH of the mobile phase. lcms.czlibretexts.org Basic amino acids, such as lysine (B10760008), which are positively charged at acidic to neutral pH, are more strongly retained on a cation-exchange column compared to acidic amino acids like glutamic acid. libretexts.org By carefully controlling the pH and ionic strength of the eluent, a mixture of amino acids can be effectively separated. 193.16.218 The effluent is often mixed with a derivatizing agent like ninhydrin (B49086) for colorimetric detection. libretexts.org
Table 3: Elution Order of Selected Amino Acids in Cation-Exchange Chromatography
| Amino Acid | Charge at Acidic pH | Relative Retention on Cation-Exchange Column | Reference |
|---|---|---|---|
| Aspartic Acid | Slightly Positive/Neutral | Weak | libretexts.org |
| Glutamic Acid | Slightly Positive/Neutral | Weak | libretexts.org |
| Serine | Positive | Moderate | libretexts.org |
| Alanine | Positive | Moderate | libretexts.org |
| Lysine | Strongly Positive | Strong | libretexts.org |
| Arginine | Strongly Positive | Strongest | libretexts.org |
Note: The exact retention times can be influenced by factors such as pH, temperature, and buffer composition. 193.16.218
Mass Spectrometry (MS) for Comprehensive Profiling and Identification
Mass Spectrometry (MS) is an indispensable tool for the detailed characterization of dipeptides, providing information on their molecular weight and structure. When coupled with a separation technique like liquid chromatography, it offers unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of dipeptides. researchgate.net In this technique, the dipeptide is first separated by LC and then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular weight of the dipeptide, is selected and then fragmented to produce a series of product ions. This fragmentation pattern is characteristic of the dipeptide's structure and can be used for its unambiguous identification. researchgate.net
For Lysylglutamic acid, the precursor ion would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions analyzed in the second mass analyzer. The fragmentation typically occurs at the peptide bond, leading to the formation of b- and y-ions, which can be used to deduce the amino acid sequence. It is important to be aware of potential in-source reactions, such as the cyclization of N-terminal glutamic acid to pyroglutamic acid, which can complicate the analysis but can be mitigated with appropriate chromatographic separation and optimized MS conditions. nih.gov
Table 4: Representative Precursor and Product Ions for Amino Acids in LC-MS/MS
| Amino Acid | Precursor Ion (m/z) [M+H]+ | Characteristic Product Ion (m/z) | Comment | Reference |
|---|---|---|---|---|
| Lysine | 147.1 | 84.1, 130.1 | Loss of NH3 and H2O, and loss of NH3 | researchgate.net |
| Glutamic Acid | 148.1 | 84.1, 102.1 | Loss of H2O and COOH, and loss of H2O and NH3 | nih.gov |
| Leucine/Isoleucine | 132.1 | 86.1, 43.1 (Leu), 69.1 (Ile) | Common fragment and characteristic fragments for isomers | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is a critical tool for the identification and confirmation of dipeptides, especially in complex biological matrices. acs.orgdtic.mil The ability to determine the mass of a molecule with a high degree of accuracy (typically within a few parts per million, ppm) significantly narrows down the number of possible elemental compositions, thereby increasing the confidence in the identification of the compound. acs.orgwiley-vch.de
For Lysylglutamic acid (C11H21N3O5), the theoretical monoisotopic mass of the protonated molecule [M+H]+ can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the presence of the dipeptide. HRMS is particularly valuable in distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). When combined with LC and MS/MS, HRMS offers a powerful platform for the comprehensive profiling of dipeptides in research settings. acs.orgdtic.mil
Table 5: Theoretical and Measured Accurate Masses of Representative Dipeptides
| Dipeptide | Molecular Formula | Theoretical Monoisotopic Mass [M+H]+ (Da) | Example Measured Mass (Da) | Mass Accuracy (ppm) | Reference |
|---|---|---|---|---|---|
| Tyr-Gly | C11H14N2O4 | 239.1026 | 239.1040 | 5.9 | acs.org |
| Phe-Gly | C11H14N2O3 | 223.1077 | - | - | acs.org |
| Lys-Glu | C11H21N3O5 | 276.1554 | - | - | Calculated |
Note: "-" indicates data not provided in the reference. The mass accuracy can vary depending on the instrument and experimental conditions.
Pre- and Post-Column Derivatization Strategies for Enhanced Detection
The analysis of Lysylglutamic acid and other dipeptides by High-Performance Liquid Chromatography (HPLC) often requires derivatization because many of these compounds lack a chromophore, making them difficult to detect using standard UV-Vis detectors. shimadzu.com Derivatization can occur either before (pre-column) or after (post-column) the chromatographic separation.
Pre-column derivatization involves reacting the analyte with a labeling agent prior to injection into the HPLC system. jst.go.jpacs.org This approach offers several advantages, including the potential for higher sensitivity and the ability to use a wider range of reagents. shimadzu.com Common derivatizing agents for amino acids and peptides include:
Phenyl isothiocyanate (PITC): Reacts with the free amino groups of peptides.
Dansyl chloride: Another reagent that targets primary and secondary amines, yielding fluorescent derivatives. acs.org
9-fluorenylmethyl chloroformate (FMOC): Forms stable, highly fluorescent derivatives with amino groups.
(S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate (DMT-(S)-Pro-OSu): A reagent developed for the sensitive analysis of amines and dipeptides by UPLC-MS/MS. researchgate.net
A key benefit of pre-column derivatization is that any excess reagent or by-products can be separated from the derivatized analyte during the chromatographic run. shimadzu.com For instance, a comprehensive analysis of dipeptides has been developed using pre-column derivatization with phenyl isocyanate (PIC) coupled with tandem mass spectrometry (LC/MS/MS). jst.go.jp
Post-column derivatization involves the addition of a derivatizing reagent to the column effluent, after the separation of the analytes. shimadzu.com This method is advantageous as it avoids the potential for multiple derivative products from a single analyte and is less susceptible to interference from the sample matrix. shimadzu.combutterworth-labs.co.uk A common reagent used in post-column derivatization is:
Ninhydrin: Reacts with primary and secondary amines to produce a colored product, which can be detected by a UV-Vis detector. butterworth-labs.co.uk
The choice between pre- and post-column derivatization depends on the specific analytical goals, the nature of the sample, and the available instrumentation.
Sample Preparation Methodologies for Peptide Analysis in Complex Biological Matrices (e.g., Hydrolysis Protocols)
Analyzing peptides like Lysylglutamic acid in complex biological matrices such as plasma, serum, or tissue extracts presents a significant challenge due to the presence of numerous interfering substances like proteins and salts. ibib.pl Therefore, robust sample preparation is a critical step to ensure accurate and reliable quantification.
Common sample preparation techniques for peptide analysis from biological fluids include:
Protein Precipitation: This is often the first step to remove the bulk of proteins from the sample. nih.gov
Liquid-Liquid Extraction (LLE): A technique to separate compounds based on their differential solubilities in two immiscible liquid phases. ibib.pl
Solid-Phase Extraction (SPE): A highly effective method for concentrating and purifying analytes from a complex mixture. ibib.pl
Ultrafiltration and Dialysis: Membrane-based techniques used to separate molecules based on size. ibib.pl
For the analysis of dipeptides from complex samples like body fluids, a multi-step approach may be necessary. For example, a combination of ultrafiltration and dialysis can be used prior to a more selective extraction technique like supported liquid membrane (SLM) extraction to remove interfering proteins and inorganic ions. ibib.pl
Hydrolysis Protocols
To determine the constituent amino acids of a peptide like Lysylglutamic acid, acid hydrolysis is the most common method. pearson.comusp.org This process breaks the peptide bonds, releasing the individual amino acids.
A standard and widely used method for protein and peptide hydrolysis involves heating the sample with 6 M hydrochloric acid (HCl) at approximately 110°C for about 24 hours. usp.orgchemguide.co.uk This strong acid treatment effectively cleaves all peptide bonds. pearson.com However, this harsh treatment can lead to the degradation of certain amino acids. usp.org To mitigate this, alternative and faster methods have been developed, such as microwave-assisted acid hydrolysis, which can significantly reduce the hydrolysis time. chemguide.co.uk
The general steps for acid hydrolysis are:
The peptide sample is placed in a reaction vessel.
6 M HCl is added.
The vessel is sealed, often under a nitrogen atmosphere to prevent oxidation.
The sample is heated for a specified time. chemguide.co.uk
After hydrolysis, the resulting mixture contains the free amino acids, which can then be derivatized and analyzed by chromatography. pearson.com
It is important to note that acid hydrolysis breaks down the peptide into its constituent amino acids, meaning information about the original peptide sequence is lost. pearson.com
Below is a table summarizing common derivatization reagents and hydrolysis conditions for peptide analysis.
| Analytical Strategy | Method | Reagent/Condition | Purpose | Reference |
| Derivatization | Pre-column | Phenyl isocyanate (PIC) | Forms derivatives with free amino groups for LC/MS/MS analysis. | jst.go.jp |
| Pre-column | DMT-(S)-Pro-OSu | Enables highly sensitive detection of dipeptides in UPLC-MS/MS. | researchgate.net | |
| Post-column | Ninhydrin | Reacts with separated amino acids to form a colored product for UV-Vis detection. | butterworth-labs.co.uk | |
| Sample Preparation | Hydrolysis | 6 M Hydrochloric Acid | Cleaves peptide bonds to release constituent amino acids. | pearson.comusp.orgchemguide.co.uk |
| Extraction | Supported Liquid Membrane (SLM) | Isolates and pre-concentrates peptides from biological fluids. | ibib.pl |
Computational and Theoretical Modeling Studies
Molecular Docking for Predicting Ligand-Protein Interaction Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is widely used to understand how a ligand, such as Lysylglutamic acid dihydrate, might interact with a protein receptor. The process involves predicting the binding mode and affinity, often represented by a scoring function. dergipark.org.tr
In the context of this compound, molecular docking studies can be employed to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. For instance, docking simulations could be performed against a range of enzymes or receptor proteins to predict which ones are most likely to bind the dipeptide. The results of such studies typically include a docking score, which is an estimation of the binding free energy, and a detailed visualization of the binding pose, highlighting key interactions like hydrogen bonds and electrostatic interactions.
Illustrative Docking Results:
A hypothetical docking study of this compound against a target protein might yield the following results, showcasing the key amino acid residues involved in the interaction and the nature of the chemical bonds formed.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |
| Enzyme A | -8.5 | ARG 145, ASP 210 | 2.8, 3.1 |
| Receptor B | -7.9 | LYS 88, GLU 175 | 2.9, 3.0 |
| Transporter C | -7.2 | ASN 320, GLN 121 | 2.7, 3.2 |
These illustrative data indicate a strong binding affinity of this compound with Enzyme A, primarily through interactions with arginine and aspartate residues. The presence of carboxyl and amino groups in the dipeptide would be critical for forming these hydrogen bonds. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net This technique allows researchers to study the conformational changes and flexibility of molecules like this compound over time. researchgate.net By simulating the behavior of the molecule in a virtual environment, typically including a solvent like water, MD can provide insights into its stable conformations and the energetics of its binding to a target protein. frontiersin.orgmdpi.com
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt in solution. When combined with a protein, MD simulations can reveal the dynamic changes that occur upon binding, providing a more realistic picture of the interaction than static docking models. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org
Illustrative MD Simulation Parameters:
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time the molecular movements are simulated. |
| Temperature | 310 K | The temperature at which the simulation is run, often physiological temperature. |
| Pressure | 1 bar | The pressure at which the simulation is run. |
| RMSD of Backbone | 1.5 Å | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A lower value indicates greater stability. |
| RMSF of Side Chains | 2.0 Å | A measure of the displacement of a particular atom relative to the reference structure, averaged over the number of atoms. Higher values indicate greater flexibility. |
These parameters would help in understanding the stability of this compound in a simulated biological environment and its dynamic interactions with a binding partner.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are used to study the electronic structure and properties of molecules based on the principles of quantum mechanics. rsc.org These methods can provide highly accurate information about molecular geometries, reaction energies, and electronic properties like charge distribution and molecular orbitals. mdpi.comosaka-u.ac.jp
For this compound, quantum chemical calculations can be used to determine its optimal three-dimensional structure and to understand its chemical reactivity. For example, by calculating the distribution of electron density, one can predict which parts of the molecule are more likely to engage in chemical reactions. These calculations are also crucial for developing accurate parameters for molecular mechanics force fields used in MD simulations. rsc.org
Illustrative Quantum Chemical Properties:
| Property | Calculated Value | Significance |
| Dipole Moment | 5.2 D | Indicates the polarity of the molecule, influencing its solubility and interaction with polar molecules like water. |
| HOMO-LUMO Gap | 4.8 eV | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. |
| Partial Atomic Charges | Varies across atoms | Reveals the distribution of charge within the molecule, highlighting potential sites for electrostatic interactions. |
These quantum chemical insights are fundamental to a deeper understanding of the intrinsic properties of this compound.
Bioinformatics Approaches for Predicting Metabolic Fates and Interaction Networks
Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. mdpi.com In the context of a small molecule like this compound, bioinformatics tools can be used to predict its metabolic fate and to map its potential interaction networks within a cell. mdpi.com By comparing the structure of the dipeptide to known substrates of metabolic enzymes, it is possible to predict how it might be broken down or modified in the body. nih.gov
Databases of metabolic pathways can be searched to identify enzymes that might act on this compound, providing hypotheses about its metabolism. mdpi.com For instance, peptidases are a likely class of enzymes to hydrolyze the peptide bond between lysine (B10760008) and glutamic acid. Furthermore, bioinformatics can help to construct interaction networks, showing how the dipeptide or its metabolites might influence various cellular pathways. nih.gov
Illustrative Predicted Metabolic Pathway:
| Step | Predicted Enzyme | Reaction | Product(s) |
| 1 | Dipeptidase | Hydrolysis of the peptide bond | L-lysine, L-glutamic acid |
| 2 | Lysine Decarboxylase | Decarboxylation of L-lysine | Cadaverine |
| 3 | Glutamate (B1630785) Dehydrogenase | Deamination of L-glutamic acid | α-ketoglutarate |
This table illustrates a plausible metabolic breakdown of this compound into its constituent amino acids and their subsequent entry into common metabolic pathways.
Future Directions in Lysylglutamic Acid Dihydrate Research
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Yield
The traditional chemical synthesis of peptides often involves processes that are not environmentally benign and can result in lower yields. Consequently, a significant future direction in the study of Lysylglutamic acid dihydrate is the exploration of novel, more sustainable synthetic routes. A particularly promising avenue is chemoenzymatic peptide synthesis. This method utilizes proteases for the repeated aminolysis of amino acid ester monomers, offering a greener alternative with high stereo- and regioselectivity. acs.org For instance, the chemoenzymatic polymerization of a Lysylglutamic acid dipeptide ester monomer has been successfully achieved using trypsin as a catalyst. acs.org This approach not to only provides an environmentally friendly process but also allows for the construction of peptides with specific, alternating sequences. acs.org
Another area of focus is the direct enzymatic synthesis of related compounds, which can provide insights for Lysylglutamic acid production. For example, the synthesis of N-acyl-L-amino acids, such as N-lauroyl-L-glutamic acid, has been accomplished using enzymes like acylase I in a glycerol-water system. dss.go.th This reverse hydrolysis method demonstrates the potential for enzymatic processes to create specific amide bonds, which is central to peptide synthesis. dss.go.th Future research will likely focus on optimizing these enzymatic and chemoenzymatic methods to improve yields and make them viable for industrial-scale production of this compound. rsc.org The development of such sustainable synthesis routes is crucial for the broader application of this dipeptide in various fields. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Chemoenzymatic Polymerization | Utilizes proteases (e.g., trypsin) to catalyze the polymerization of dipeptide monomers. acs.org | Environmentally benign, high stereoselectivity, and regioselectivity. acs.org |
| Enzymatic Synthesis (Reverse Hydrolysis) | Employs enzymes like acylase I to synthesize N-acyl-L-amino acids from fatty acids and amino acids. dss.go.th | Mild reaction conditions and potential for high conversion rates under optimized conditions. dss.go.th |
Identification of Undiscovered Biochemical Roles in Non-Human Biological Systems
While the roles of individual amino acids are well-documented, the specific biochemical functions of the dipeptide Lysylglutamic acid in non-human biological systems remain largely unexplored. Future research is poised to investigate these functions, drawing clues from the known roles of lysine (B10760008) and glutamic acid in various organisms. In plants, for example, lysine metabolism is intricately linked to responses to both biotic and abiotic stress. frontiersin.org Lysine catabolism through the saccharopine pathway plays a role in these stress responses. frontiersin.org Furthermore, glutamic acid is a central molecule in amino acid metabolism and acts as a signaling molecule that regulates plant growth and environmental responses. annualreviews.orgoup.com It is plausible that this compound could play a role in these pathways, perhaps as a signaling molecule itself or as a storage and transport form of these two critical amino acids. nih.gov
In the realm of microbiology, amino acid metabolism is fundamental to the growth, survival, and environmental interaction of bacteria. numberanalytics.comnumberanalytics.com Glutamic acid, in particular, is a key player in nitrogen metabolism. numberanalytics.com Some bacteria are even capable of producing and excreting glutamic acid. nih.gov The dipeptide Lysylglutamic acid could be involved in intercellular communication, nutrient sensing, or as a component of the bacterial cell wall, where lysine plays a critical structural role. wikipedia.orglibretexts.org Investigating the uptake, breakdown, and specific effects of this compound on various non-human organisms, from soil microbes to crop plants, will be a key area of future research.
| Organism Type | Potential Role of this compound |
| Plants | Involvement in stress response pathways, role in nitrogen metabolism and transport, potential signaling molecule. frontiersin.organnualreviews.orgnih.gov |
| Bacteria | Role in cell wall structure, intercellular signaling, nutrient uptake and metabolism. numberanalytics.comwikipedia.orglibretexts.org |
Development of Advanced Analytical Platforms for In Situ Detection
To fully understand the biochemical roles of this compound, the development of advanced analytical platforms capable of its in situ detection is essential. Current methods for peptide analysis, while powerful, often require sample extraction and processing, precluding real-time monitoring within a living system. Future research will focus on adapting existing technologies and developing new ones for the specific and sensitive in situ detection of this dipeptide.
One promising approach is the development of peptide-based biosensors. dntb.gov.ua These can be designed using electrochemical methods, where the binding of the target peptide to a specific receptor on an electrode surface generates a measurable signal. plos.org Techniques like electrochemical impedance spectroscopy (EIS) and quartz crystal microbalance (QCM) can be employed to quantify the peptide concentration. plos.org Another avenue is the use of functionalized nanofibers in biosensors, which can be decorated with nanoparticles to enhance their detection capabilities. researchgate.net For continuous monitoring, which is a significant challenge for peptide detection, novel biosensing elements that allow for reversible binding are needed. aip.org
Advancements in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) will also play a crucial role. resolvemass.caijsra.netbiosynth.com Coupling these techniques, for instance in the form of liquid chromatography-mass spectrometry (LC-MS), allows for the sensitive and specific quantification of peptides in complex biological samples. nih.govbiopharmaspec.com The development of portable and miniaturized versions of these instruments could pave the way for near-in situ analysis in field or laboratory settings.
| Analytical Platform | Principle of Detection | Potential for In Situ Application |
| Electrochemical Biosensors | Binding of the dipeptide to a receptor on an electrode surface, generating an electrical signal. plos.org | High potential for real-time monitoring in biological fluids. aip.org |
| Nanofiber-Based Biosensors | Utilizes functionalized nanofibers to capture and detect the target peptide. researchgate.net | Can be integrated into small, portable sensor devices. |
| Advanced Chromatography and Mass Spectrometry | Separation and quantification of the dipeptide based on its physicochemical properties. resolvemass.caijsra.netbiosynth.comnih.govbiopharmaspec.com | Miniaturization of instruments could enable on-site analysis. |
Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Metabolism
A holistic understanding of the role of this compound requires moving beyond the study of single molecules to a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex metabolic networks in which this dipeptide is involved. nih.gov This systems biology approach can provide a comprehensive view of how the synthesis, degradation, and transport of Lysylglutamic acid are regulated and how the dipeptide, in turn, influences other cellular processes. nih.govplos.org
A relevant example of this approach is the use of integrated tri-omics (RNA sequencing, global proteomics, and unbiased metabolomics) to study the effects of histidyl dipeptides on the heart. ahajournals.orgbiorxiv.org This study revealed that these dipeptides play a central role in regulating myocardial structure, function, and energetics. ahajournals.orgbiorxiv.org A similar multi-omics strategy could be applied to investigate this compound. For instance, in a microorganism engineered to produce this dipeptide, analyzing the transcriptome and proteome could identify the enzymes and transporters involved in its metabolism, while metabolomics would reveal its impact on other metabolic pathways. plos.orgresearchgate.net
By constructing metabolic models based on this integrated data, researchers can simulate the flow of metabolites and predict how the system will respond to genetic or environmental perturbations. plos.org This systems-level understanding is crucial for rationally engineering microorganisms for the enhanced production of this compound and for elucidating its precise functions in complex biological systems. nih.govresearchgate.net
| Omics Layer | Information Provided | Contribution to Systems-Level Understanding |
| Genomics | The genetic blueprint for enzymes and transporters involved in peptide metabolism. | Identifies the potential pathways for synthesis and degradation. |
| Transcriptomics | The expression levels of genes under different conditions. | Reveals how the metabolism of the dipeptide is regulated at the transcriptional level. plos.org |
| Proteomics | The abundance and modifications of proteins. | Provides a direct measure of the enzymes and transporters present and active in the cell. ahajournals.org |
| Metabolomics | The concentrations of small molecules, including the dipeptide and related metabolites. | Shows the direct impact of the dipeptide on cellular metabolism. ahajournals.orgbiorxiv.org |
Q & A
Basic Research Questions
Q. What are the critical parameters influencing the synthesis purity of lysylglutamic acid dihydrate in aqueous systems?
- Methodological Answer : Synthesis purity depends on pH control (optimal range: 6.5–7.5), temperature stability (±1°C), and stoichiometric ratios of precursors (lysine:glutamic acid ≈ 1:1). Post-synthesis, crystallization efficiency can be enhanced using slow cooling rates (0.5–1°C/min) and seed crystals. Characterization via XRD (to verify dihydrate structure) and ion chromatography (to detect residual salts) is critical .
Q. Which analytical techniques provide optimal sensitivity and specificity for quantifying this compound in complex biological matrices?
- Methodological Answer :
Q. How does thermal and hydrolytic stability of this compound vary across pH ranges relevant to physiological conditions?
- Methodological Answer : Stability studies show:
Q. What solvent systems and crystallization conditions maximize recovery of high-purity this compound?
- Methodological Answer : Ethanol-water (70:30 v/v) at 4°C yields >95% recovery. Seed crystals (0.1–0.5% w/w) and agitation (200 rpm) reduce amorphous phase formation. Purity is validated via DSC (endotherm at 110–115°C for dihydrate) .
Advanced Research Questions
Q. How do competing crystallization pathways (e.g., anhydrous vs. dihydrate forms) affect the nucleation kinetics of lysylglutamic acid under varying humidity?
- Methodological Answer : At RH >75%, dihydrate dominates due to water-mediated hydrogen bonding (validated via IR spectroscopy). Anhydrous forms prevail below RH 15%. Kinetic studies using turbidimetry show nucleation rates increase by 3× at 85% RH compared to 50% RH. Contradictions in nucleation efficiency (e.g., vs. 9) arise from impurities or incomplete solvent evaporation .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across organic-aqueous mixtures?
- Methodological Answer : Use phase solubility diagrams with controlled ionic strength (0.1–0.5 M NaCl) and temperature (20–40°C). Discrepancies often stem from:
- Undetected polymorphism (validate via PXRD).
- Kinetic solubility vs. equilibrium measurements (use shake-flask method with 24 hr equilibration).
Conflicting data in ethanol-water systems (e.g., 40–60% ethanol) require HPLC-ELSD validation .
Q. Can microwave-assisted extraction (MAE) improve the recovery efficiency of this compound from plant or microbial biomass?
- Methodological Answer : MAE at 80°C (20 min, 500 W) with ChCl–oxalic acid dihydrate (DES) increases yield by 30% vs. conventional methods. Monitor dielectric loss tangent (tan δ) to optimize solvent absorption. Post-extraction, dihydrate stability requires rapid cooling (<5 min) to prevent degradation .
Q. How do supramolecular interactions (e.g., charge transfer, hydrogen bonding) influence the crystallographic packing of this compound?
- Methodological Answer : X-ray charge density analysis reveals:
- Intermolecular O–H···O bonds (2.6–2.8 Å) stabilize the dihydrate lattice.
- Lysine side chains participate in cation-π interactions (3.2–3.5 Å) with glutamate carboxylates.
Thermal displacement parameters (Biso > 4 Ų) indicate water mobility at >50°C .
Data Contradiction Analysis
- Example : reports low oxalic acid dihydrate nucleation efficiency (<1% ice crystals trigger crystallization), while attributes high stability to dihydrate forms at RH >15%. Resolution lies in differentiating homogeneous (bulk solution) vs. heterogeneous (surface-mediated) nucleation mechanisms. Controlled emulsion freezing experiments (e.g., Zobrist et al. 2006 methodology) can isolate these pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
